Benzamide, 4-chloro-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)-
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Overview
Description
Benzamide, 4-chloro-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- is a complex organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide core substituted with a 4-chloro group, a methyl group, and a triazinyl moiety The morpholine ring and the propyl chain further add to its structural complexity
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, 4-chloro-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- typically involves multi-step organic reactions. One common approach might include:
Formation of the Benzamide Core: Starting with a benzoyl chloride derivative, the benzamide core can be formed through a reaction with an amine.
Introduction of the 4-Chloro Group: Chlorination of the benzamide core can be achieved using reagents like thionyl chloride or phosphorus pentachloride.
Attachment of the Triazinyl Moiety: The triazinyl group can be introduced through a nucleophilic substitution reaction involving a triazine derivative.
Morpholine Ring Formation: The morpholine ring can be synthesized through cyclization reactions involving diethanolamine and appropriate reagents.
Final Assembly: The final compound is assembled through a series of coupling reactions, often under controlled conditions such as specific temperatures and pH levels.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic routes to maximize yield and purity. This may include the use of catalysts, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the propyl chain or the morpholine ring.
Reduction: Reduction reactions can target the triazinyl moiety or the benzamide core.
Substitution: Various substitution reactions can occur, especially involving the chloro group or the triazinyl nitrogen atoms.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while substitution could result in various substituted benzamides or triazines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization possibilities.
Biology
In biological research, derivatives of this compound might be explored for their potential as enzyme inhibitors or receptor modulators.
Medicine
Medicinal chemistry applications could include the development of new pharmaceuticals, particularly those targeting specific pathways or receptors.
Industry
In industry, such compounds might be used in the development of new materials, agrochemicals, or as intermediates in the synthesis of other valuable chemicals.
Mechanism of Action
The mechanism of action of Benzamide, 4-chloro-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- would depend on its specific application. For instance, if used as a pharmaceutical, it might interact with specific enzymes or receptors, modulating their activity through binding interactions. The triazinyl moiety and the morpholine ring could play crucial roles in these interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Benzamide Derivatives: Compounds like 4-chlorobenzamide, N-methylbenzamide.
Triazinyl Compounds: 1,3,5-triazine derivatives with various substituents.
Morpholine Derivatives: Compounds containing the morpholine ring with different substituents.
Uniqueness
What sets Benzamide, 4-chloro-N-methyl-N-(4-(4-morpholinyl)-6-propyl-1,3,5-triazin-2-yl)- apart is its unique combination of functional groups, which can confer distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
127375-01-3 |
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Molecular Formula |
C18H22ClN5O2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
4-chloro-N-methyl-N-(4-morpholin-4-yl-6-propyl-1,3,5-triazin-2-yl)benzamide |
InChI |
InChI=1S/C18H22ClN5O2/c1-3-4-15-20-17(22-18(21-15)24-9-11-26-12-10-24)23(2)16(25)13-5-7-14(19)8-6-13/h5-8H,3-4,9-12H2,1-2H3 |
InChI Key |
ORQLQFOMJDHAED-UHFFFAOYSA-N |
Canonical SMILES |
CCCC1=NC(=NC(=N1)N(C)C(=O)C2=CC=C(C=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
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